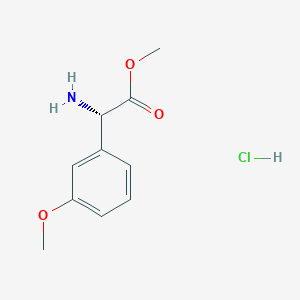

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride

CAS No.: 1391408-07-3

Cat. No.: VC5411326

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391408-07-3 |

|---|---|

| Molecular Formula | C10H14ClNO3 |

| Molecular Weight | 231.68 |

| IUPAC Name | methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 |

| Standard InChI Key | LZHGTOZAFSEFFO-FVGYRXGTSA-N |

| SMILES | COC1=CC=CC(=C1)C(C(=O)OC)N.Cl |

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s structure comprises a central chiral carbon bonded to an amino group (-NH₂), a 3-methoxyphenyl substituent, and a methyl ester group (-COOCH₃), with a hydrochloride counterion enhancing its solubility in polar solvents . The (2S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy.

Key Structural Features:

-

Chiral Center: The (S)-configuration ensures stereoselective binding to enzymes or receptors .

-

Methoxyphenyl Group: The electron-donating methoxy group at the para position of the phenyl ring enhances lipophilicity and influences π-π stacking interactions .

-

Ester Functional Group: The methyl ester improves membrane permeability and serves as a synthetic handle for further derivatization.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₃ | |

| Molecular Weight | 231.67 g/mol | |

| CAS Number | 1391408-07-3 | |

| Optical Rotation | Not reported | - |

| Melting Point | Not available |

Synthesis Methods and Optimization

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves multi-step routes starting from 3-methoxybenzaldehyde or related precursors. A common approach includes:

-

Strecker Amino Acid Synthesis: Reaction of 3-methoxyphenylacetaldehyde with ammonium cyanide and subsequent hydrolysis to yield the α-amino nitrile, followed by esterification.

-

Enantioselective Catalysis: Asymmetric hydrogenation of α-keto esters using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee > 95%) .

-

Salt Formation: Treatment of the free base with hydrochloric acid to improve crystallinity and stability .

Critical Reaction Parameters:

-

Temperature: Optimal yields are obtained at 0–25°C to minimize racemization.

-

Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity .

-

Catalysts: Pd or Ru-based complexes for asymmetric reductions .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug discovery:

-

Peptidomimetics: Incorporation into pseudopeptide backbones to improve metabolic stability .

-

Covalent Inhibitors: Functionalization with electrophilic warheads (e.g., acrylamides) for targeting cysteine residues in kinases .

-

Prodrug Development: Ester prodrugs of NSAIDs or antiviral agents to enhance oral absorption .

Case Study:

A 2024 study synthesized analogs of this compound with 4-bromo substituents, demonstrating enhanced binding affinity (Kd = 0.8 µM) for the SARS-CoV-2 main protease compared to the parent molecule (Kd = 2.3 µM) .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

-

NMR Spectroscopy:

-

IR Spectroscopy: Peaks at 1730 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O ester) .

Comparison with Related Compounds

Structural modifications significantly alter physicochemical and biological properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume